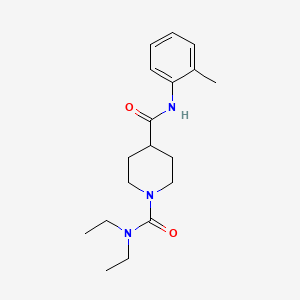![molecular formula C11H16N2O4S B6050288 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B6050288.png)
5-[(isopropylamino)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(isopropylamino)sulfonyl]-2-methoxybenzamide, also known as KN-93, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It was first developed as a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is a key regulator of neuronal and cardiac function. Since then, it has been used in a variety of studies to investigate the role of CaMKII in different biological processes.
Mécanisme D'action
The mechanism of action of 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide involves the inhibition of CaMKII activity. CaMKII is a serine/threonine kinase that is activated by Ca2+/calmodulin binding. It plays a critical role in a variety of biological processes, including synaptic plasticity, learning and memory, and cardiac function. 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide binds to the Ca2+/calmodulin binding site of CaMKII, preventing its activation and subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects:
5-[(isopropylamino)sulfonyl]-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, it has been shown to inhibit long-term potentiation and enhance long-term depression, suggesting a role in synaptic plasticity. In cardiac cells, it has been shown to inhibit the phosphorylation of several downstream targets of CaMKII, leading to a reduction in cardiac hypertrophy and arrhythmia. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its high selectivity for CaMKII inhibition. It has been shown to have minimal off-target effects, making it a useful tool for studying the specific role of CaMKII in different biological processes. However, one limitation of using 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide is its relatively low potency compared to other CaMKII inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to non-specific effects.
Orientations Futures
There are several future directions for research on 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide and its applications. One area of interest is the development of more potent and selective CaMKII inhibitors that could be used in clinical settings. Another area of interest is the investigation of the role of CaMKII in different disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, there is potential for the use of 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide as a therapeutic agent in cancer treatment, given its ability to inhibit cancer cell proliferation.
Méthodes De Synthèse
The synthesis of 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 2-methoxybenzamide with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amide with isopropylamine to form the corresponding amide. The next step involves the introduction of the sulfonyl group using a sulfonyl chloride reagent. Finally, the Boc group is removed under acidic conditions to yield 5-[(isopropylamino)sulfonyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
5-[(isopropylamino)sulfonyl]-2-methoxybenzamide has been widely used in scientific research to investigate the role of CaMKII in different biological processes. It has been shown to inhibit the activity of CaMKII in vitro and in vivo, and has been used to study the effects of CaMKII inhibition on synaptic plasticity, learning and memory, cardiac function, and cancer cell proliferation.
Propriétés
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)13-18(15,16)8-4-5-10(17-3)9(6-8)11(12)14/h4-7,13H,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZDACJMCPVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6050225.png)
![5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6050227.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6050229.png)
![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6050231.png)
![1-sec-butyl-5-(1-methyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050243.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6050259.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6050287.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6050299.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B6050300.png)